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Introduction

Lipid nanoparticles (LNPs) are at the forefront of nucleic acid delivery, providing a safe and
effective vehicle for transporting delicate payloads like mMRNA and siRNA to target cells.
Genevant Sciences has developed a clinically validated LNP technology, which has been
instrumental in the development of nucleic acid-based therapeutics and vaccines.[1][2] At the
core of this technology is a carefully optimized four-component lipid system designed to protect
the nucleic acid payload from degradation, facilitate cellular uptake, and ensure efficient
endosomal escape for cytoplasmic delivery.[3][4][5][6][7]

This document provides a detailed standard operating procedure (SOP) for the preparation of
LNPs using Genevant's ionizable lipid, CL1 (also known as Lipid 10).[8][9][10] This protocol is
intended for research purposes and outlines the necessary steps for formulating,
characterizing, and storing CL1-based LNPs for in vitro and in vivo applications.

Principle of LNP Formulation

The formation of LNPs is a rapid and controlled self-assembly process.[11] An ethanolic
solution containing a precise ratio of lipids is rapidly mixed with an acidic aqueous buffer
containing the nucleic acid payload. This rapid mixing, often achieved using a microfluidic
device, causes a change in solvent polarity that drives the encapsulation of the nucleic acid
within the forming lipid nanoparticle.[11] The resulting LNPs are then typically subjected to a
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buffer exchange step to raise the pH, rendering the LNP surface charge near neutral for
improved stability and in vivo tolerability.

The four primary lipid components and their roles are:

« lonizable Cationic Lipid (e.g., Genevant CL1): This is a critical component that is positively
charged at a low pH, which facilitates the encapsulation of negatively charged nucleic acids.
[7] At physiological pH, it becomes nearly neutral, reducing potential toxicity. Genevant CL1
has a reported pKa of 6.3.[8][9]

e Phospholipid (e.g., DSPC): This helper lipid provides structural stability to the nanoparticle.
[6][12]

o Cholesterol: Another structural component that enhances the stability of the LNP and
facilitates membrane fusion.[6][12]

o PEGylated Lipid (e.g., DMG-PEG 2000): This lipid forms a hydrophilic corona on the surface
of the LNP, which prevents aggregation and reduces clearance by the immune system,
thereby increasing circulation time.[7]

Materials and Equipment
Lipids and Reagents
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Component

Example Supplier

Notes

Genevant CL1 (Lipid 10)

MedChemExpress

lonizable Cationic Lipid

DSPC (1,2-distearoyl-sn-
glycero-3-phosphocholine)

Avanti Polar Lipids

Helper Lipid

Cholesterol

Sigma-Aldrich

Helper Lipid

DMG-PEG 2000

Avanti Polar Lipids

PEGylated Lipid

MRNA or other nucleic acid

N/A

Payload

Ethanol (200 proof, anhydrous)

Sigma-Aldrich

Solvent for lipids

Citrate Buffer (e.g., 50 mM, pH
4.0)

In-house preparation

Aqueous phase for nucleic

acid

Phosphate Buffered Saline
(PBS),pH 7.4

Gibco

Buffer for dialysis/tangential

flow filtration

Nuclease-free water

Thermo Fisher Scientific

Equipment
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Equipment

Purpose

Microfluidic mixing system (e.g.,

NanoAssemblr®)

Controlled and rapid mixing for LNP formation

Syringe pumps

Precise control of flow rates

Dialysis cassettes (e.g., Slide-A-Lyzer™,
MWCO 10,000) or Tangential Flow Filtration
(TFF) system

Buffer exchange and removal of ethanol

Dynamic Light Scattering (DLS) instrument

(e.g., Malvern Zetasizer)

Measurement of particle size and Polydispersity
Index (PDI)

UV-Vis Spectrophotometer or Fluorometer with

plate reader

Quantification of nucleic acid encapsulation

efficiency

Sterile filters (0.22 pm)

Final sterile filtration of LNP suspension

Vortex mixer

Analytical balance

pH meter

Experimental Protocols

Protocol 1: Preparation of Lipid Stock Solution

o Preparation of Individual Lipid Stocks:

o Prepare individual stock solutions of Genevant CL1, DSPC, Cholesterol, and DMG-PEG
2000 in 100% ethanol at appropriate concentrations (e.g., 10-50 mM).

o Gentle heating (up to 65°C) may be required to fully dissolve some lipids, particularly

cholesterol and DSPC.[13] Ensure solutions are clear before use.

o Preparation of Combined Lipid Stock:

o In a sterile, nuclease-free tube, combine the individual lipid stocks to achieve the desired

molar ratio. A commonly cited ratio for similar LNP formulations is 50:10:38.5:1.5
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(lonizable Lipid:DSPC:Cholesterol:PEG-Lipid).[12][13][14]

o For example, to prepare 1 mL of a 25 mM total lipid stock solution with the above ratio:

500 pL of 50 mM Genevant CL1 in ethanol

100 pL of 25 mM DSPC in ethanol

385 pL of 200 mM Cholesterol in ethanol

15 pL of 100 mM DMG-PEG 2000 in ethanol

Adjust the final volume to 1 mL with 100% ethanol if necessary.

o Vortex the combined lipid stock solution thoroughly. This is the Organic Phase.

Protocol 2: LNP Formulation using Microfluidic Mixing

e Prepare the Aqueous Phase:

o Dissolve the nucleic acid (e.g., mRNA) in a low pH buffer (e.g., 50 mM citrate buffer, pH
4.0) to the desired concentration. The acidic pH ensures the ionizable lipid is protonated,
facilitating interaction with the negatively charged nucleic acid.

e Set up the Microfluidic System:

o Prime the microfluidic mixing system with ethanol and then with the aqueous buffer
according to the manufacturer's instructions.

o Load the Organic Phase (lipid stock solution) into one syringe and the Aqueous Phase
(nucleic acid solution) into another syringe.

e Mixing and LNP Formation:
o Set the syringe pumps to the desired flow rate ratio, typically 3:1 (Aqueous:Organic).

o Initiate the mixing process. The rapid mixing of the two phases will cause the lipids to self-
assemble around the nucleic acid, forming LNPs.
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o Collect the resulting milky-white LNP suspension in a sterile collection tube.

o Buffer Exchange and Concentration:

o To remove the ethanol and raise the pH, perform buffer exchange using either dialysis or
Tangential Flow Filtration (TFF).

o Dialysis: Transfer the LNP suspension to a dialysis cassette and dialyze against sterile
PBS (pH 7.4) overnight at 4°C with at least two buffer changes.

o TFF: Use a TFF system for a more rapid buffer exchange and concentration, following the
manufacturer's protocol.

o Sterile Filtration:

o Filter the final LNP suspension through a 0.22 um sterile filter into a sterile, low-binding
storage tube.

Protocol 3: LNP Characterization

o Particle Size and Polydispersity Index (PDI) Measurement:
o Dilute a small aliquot of the final LNP suspension in PBS.

o Measure the hydrodynamic diameter (Z-average) and PDI using a Dynamic Light
Scattering (DLS) instrument.

o Acceptable LNPs for in vivo use typically have a size between 80-150 nm and a PDI < 0.2.
o Encapsulation Efficiency (EE) Quantification:

o The encapsulation efficiency can be determined using a fluorescent dye that specifically
binds to nucleic acids (e.g., RiboGreen® for RNA).

o Measure the fluorescence of the LNP sample before and after lysis with a detergent (e.g.,
0.5% Triton X-100). The detergent disrupts the LNP, exposing the encapsulated nucleic
acid to the dye.
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o The EE is calculated as: EE (%) = (Total NA - Free NA) / Total NA * 100 Where:
» Total NA is the fluorescence after lysis.
» Free NAis the fluorescence before lysis.

o High-quality LNP formulations should achieve an EE > 90%.

Data Presentation

Table 1. Representative LNP Formulation Parameters

Parameter Target Value
Lipid Molar Ratio (CL1:DSPC:Chol:PEG) 50:10:38.5:1.5
Aqueous:Organic Flow Rate Ratio 31

N/P Ratio (Nitrogen in lipid to Phosphate in NA) ~6-10

Final Buffer PBS, pH 7.4

Table 2: Quality Control Specifications for CL1-LNPs

Characteristic Specification Method

Average Particle Size (Z-

80 - 150 nm DLS
average)
Polydispersity Index (PDI) <0.2 DLS
Encapsulation Efficiency (EE) > 90% RiboGreen® Assay
pH 72-7.6 pH Meter
Homogeneous, opalescent ) )
Appearance Visual Inspection

suspension

Visualization of Experimental Workflow
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Caption: Workflow for the preparation and quality control of Genevant CL1-LNPs.

Storage

Store the final LNP suspension at 2-8°C for short-term use (1-2 weeks). For long-term storage,
aliquoting and freezing at -80°C is recommended. Avoid repeated freeze-thaw cycles.

Troubleshooting
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Issue Possible Cause Suggested Solution

Ensure proper functioning of
) ) ) Suboptimal mixing; poor lipid the microfluidic mixer; use
Large particle size or high PDI o ] o )
quality; incorrect buffer pH. fresh, high-quality lipids; verify

the pH of all buffers.

Ensure the aqueous buffer pH

) o Incorrect pH of the aqueous is low enough to protonate the
Low encapsulation efficiency . ) . . o
phase; suboptimal N/P ratio. ionizable lipid; optimize the
N/P ratio.

o o Verify the concentration of the
) Insufficient PEG-lipid; ethanol o
LNP aggregation PEG-lipid in the stock; ensure
not fully removed.
complete buffer exchange.

Conclusion

This SOP provides a comprehensive guide for the formulation of lipid nanoparticles using
Genevant's CL1 ionizable lipid. Adherence to this protocol, combined with rigorous in-process
controls and final product characterization, will enable the consistent and reproducible
generation of high-quality LNPs suitable for a wide range of research applications in the field of
nucleic acid therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 11/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15137535?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

